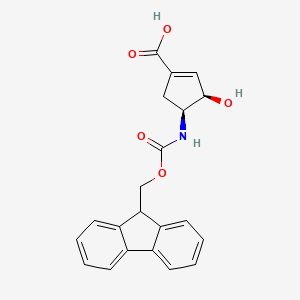

(3R,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid is a useful research compound. Its molecular formula is C21H19NO5 and its molecular weight is 365.385. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(3R,4S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid is a synthetic compound notable for its potential applications in medicinal chemistry and peptide synthesis. This compound features a unique structural arrangement, characterized by a cyclopentene ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which influences its biological activity. Understanding its biological properties is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C25H28N2O6, with a molecular weight of 452.51 g/mol. The IUPAC name reflects its complex structure, which includes functional groups that contribute to its reactivity and stability.

| Property | Value |

|---|---|

| Molecular Formula | C25H28N2O6 |

| Molecular Weight | 452.51 g/mol |

| CAS Number | 267230-44-4 |

| Purity | 97% |

Biological Activity

Research into the biological activity of this compound indicates several potential areas of interest:

1. Antiviral Properties:

Recent studies have suggested that compounds with similar structures exhibit antiviral properties, particularly as inhibitors of viral polymerases. For instance, derivatives of cyclopentene carboxylic acids have shown promise in inhibiting Hepatitis C virus (HCV) replication by targeting the NS5B polymerase, which is essential for viral RNA synthesis .

2. Peptide Synthesis:

The Fmoc protecting group allows for the selective attachment and detachment of amino acids during solid-phase peptide synthesis (SPPS). This capability is crucial for constructing peptides with specific sequences and modifications, enhancing their stability and bioactivity .

3. Enzyme Inhibition:

Compounds similar to this compound have been studied for their ability to inhibit various enzymes. For example, structural analogs have demonstrated inhibitory effects on serine proteases and other enzymes involved in metabolic pathways .

Case Studies

A few notable studies illustrate the biological activity of structurally related compounds:

Study 1: Inhibition of HCV NS5B Polymerase

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several cyclopentene derivatives to evaluate their inhibitory effects on HCV NS5B polymerase. The most potent compound exhibited an EC50 value below 100 nM, indicating strong antiviral activity .

Study 2: Peptide Synthesis Applications

Another study focused on the application of Fmoc-protected amino acids in peptide synthesis. The research highlighted how the introduction of this compound as a building block could enhance the yield and purity of synthesized peptides intended for therapeutic use.

Propiedades

IUPAC Name |

(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclopentene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c23-19-10-12(20(24)25)9-18(19)22-21(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17-19,23H,9,11H2,(H,22,26)(H,24,25)/t18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRRQFPEJPMJOQ-RBUKOAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C=C1C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](C=C1C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.